1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole
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Overview
Description
1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is an organic compound that features a unique structure combining a cyclohexene ring with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 6-methylcyclohex-1-en-1-ylamine with 2,5-dihydro-1H-pyrrole-2-carboxaldehyde under acidic conditions can yield the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like trifluoroacetic acid .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature or elevated temperatures.
Substitution: Halides, amines, solvents like dichloromethane or ethanol, and catalysts such as trifluoroacetic acid.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Cyclohexenone: Shares the cyclohexene ring structure but lacks the pyrrole ring.
Hexobarbital: Contains a cyclohexene ring and exhibits sedative properties.
1-(Trimethylsiloxy)cyclohexene: Similar in structure but with a trimethylsiloxy group instead of the pyrrole ring.
Uniqueness: 1-(6-Methylcyclohex-1-en-1-yl)-2,5-dihydro-1H-pyrrole is unique due to its combination of cyclohexene and pyrrole rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(6-methylcyclohexen-1-yl)-2,5-dihydropyrrole |
InChI |
InChI=1S/C11H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-12/h4-5,7,10H,2-3,6,8-9H2,1H3 |
InChI Key |
YGMDUHQFCYLXDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC=C1N2CC=CC2 |
Origin of Product |
United States |
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